molecular formula C9H18O3 B14730883 3-Methoxybutyl butyrate CAS No. 6334-14-1

3-Methoxybutyl butyrate

Cat. No.: B14730883
CAS No.: 6334-14-1
M. Wt: 174.24 g/mol
InChI Key: WXVYSRVGQYQCGK-UHFFFAOYSA-N
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Description

3-Methoxybutyl butyrate is an organic compound with the molecular formula C₉H₁₈O₃. It is an ester formed from the reaction of butyric acid and 3-methoxybutanol. This compound is known for its pleasant fruity odor, making it useful in various applications, particularly in the flavor and fragrance industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxybutyl butyrate can be synthesized through esterification, where butyric acid reacts with 3-methoxybutanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

Industrial production of this compound often involves continuous esterification processes. The reactants are continuously fed into a reactor where they react in the presence of a catalyst. The product is then distilled to separate the ester from any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

3-Methoxybutyl butyrate primarily undergoes hydrolysis, transesterification, and reduction reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxybutyl butyrate has various applications in scientific research and industry:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Studied for its potential effects on biological systems, particularly in the context of its odorant properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.

    Industry: Widely used in the flavor and fragrance industry due to its fruity odor.

Mechanism of Action

The mechanism of action of 3-Methoxybutyl butyrate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing butyric acid and 3-methoxybutanol. Butyric acid is known to have various biological effects, including acting as an energy source for colonocytes and modulating gene expression through histone modification .

Comparison with Similar Compounds

Properties

CAS No.

6334-14-1

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

3-methoxybutyl butanoate

InChI

InChI=1S/C9H18O3/c1-4-5-9(10)12-7-6-8(2)11-3/h8H,4-7H2,1-3H3

InChI Key

WXVYSRVGQYQCGK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCCC(C)OC

Origin of Product

United States

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